3-(2-Chlorophenyl)-6-methoxypyridazine 3-(2-Chlorophenyl)-6-methoxypyridazine
Brand Name: Vulcanchem
CAS No.: 1333222-20-0
VCID: VC15967009
InChI: InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

3-(2-Chlorophenyl)-6-methoxypyridazine

CAS No.: 1333222-20-0

Cat. No.: VC15967009

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-6-methoxypyridazine - 1333222-20-0

Specification

CAS No. 1333222-20-0
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 3-(2-chlorophenyl)-6-methoxypyridazine
Standard InChI InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3
Standard InChI Key YGXMDHFDYZETTL-UHFFFAOYSA-N
Canonical SMILES COC1=NN=C(C=C1)C2=CC=CC=C2Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2-Chlorophenyl)-6-methoxypyridazine is C₁₁H₉ClN₂O, with a molecular weight of 220.65 g/mol . The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, forms the scaffold for this compound. Substituents include:

  • A methoxy group (-OCH₃) at position 6, enhancing electron density and influencing reactivity.

  • A 2-chlorophenyl group at position 3, contributing to steric bulk and hydrophobic interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point353.5±22.0 °C (predicted)
Density1.224 g/cm³
pKa5.84±0.10 (predicted)
SolubilityLow in water; soluble in DMSO

The InChIKey (YPWBPONDYDVMLX-UHFFFAOYSA-N) and SMILES (COC1=NN=C(C=C1)C2=CC=CC=C2Cl) provide unique identifiers for database retrieval.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A high-yield route involves a two-step palladium-catalyzed cross-coupling reaction :

  • Organozinc Reagent Preparation:

    • 3-Chloro-6-methoxypyridazine reacts with zinc trimethylacetate and cobalt(II) chloride in benzonitrile under inert atmosphere (25°C, 12 hours).

    • Yield: >90% for intermediate organozinc complex .

  • Aryl Halide Coupling:

    • The organozinc intermediate reacts with 1-chloro-2-iodobenzene using bis(dibenzylideneacetone)palladium(0) and trifuran-2-yl-phosphane in tetrahydrofuran.

    • Yield: 76% .

Table 2: Reaction Conditions for Cross-Coupling

ParameterStage 1Stage 2
CatalystCoCl₂Pd(dba)₂
SolventBenzonitrileTHF/Benzonitrile
Temperature25°C25°C
Time12 hours12 hours

Alternative Routes

  • Nucleophilic Aromatic Substitution: Substitution of chloro groups in pyridazine derivatives with methoxide ions, though limited by regioselectivity challenges.

  • Ring-Closure Strategies: Cyclization of hydrazine derivatives with diketones, followed by chlorination and methoxylation.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyridazine ring undergoes nitration and sulfonation at position 4, directed by the methoxy group’s electron-donating effect.

Reductive Transformations

  • Catalytic Hydrogenation: Reduces the pyridazine ring to a dihydropyridazine derivative under H₂/Pd-C (1 atm, 25°C).

  • Chlorine Displacement: The 2-chlorophenyl group participates in Ullmann couplings with aryl boronic acids (CuI, K₂CO₃, DMF, 80°C).

Table 3: Common Functionalization Reactions

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl analogs
DemethylationBBr₃, CH₂Cl₂, -78°C6-Hydroxypyridazine

Industrial and Research Applications

Pharmaceutical Intermediates

  • Relugoli Synthesis: Serves as a precursor for pyridopyrimidine-based therapeutics targeting hormone-dependent cancers .

  • Kinase Inhibitors: Functionalized derivatives inhibit BRAF V600E mutant kinase (IC₅₀ = 12 nM) in melanoma models.

Material Science

  • Liquid Crystals: Methoxy and chlorophenyl groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).

  • Coordination Polymers: Chelates transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator